N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline
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Description
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline (BTA) is a compound that has gained significant attention in scientific research due to its unique properties. BTA is a heterocyclic compound that contains a benzotriazole ring and a difluoroaniline moiety. This compound has been synthesized using various methods, and its applications in scientific research have been extensively studied.
Scientific Research Applications
Synthesis and Reactivity
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline and its derivatives have been extensively studied for their synthesis and reactivity. For instance, Huang Yang, Song Li, and L. Tang (2016) investigated the synthesis of triphenyltin-functionalized 1H-(3,5-dimethylpyrazol-1-ylmethyl)-1,2,3-benzotriazole, revealing its variable coordination modes in different complexes (Huang Yang et al., 2016). Similarly, Su-Qing Wang, F. Jian, and Huan-Qiang Liu (2008) prepared N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, highlighting its planar structure and intramolecular hydrogen bonding (Wang et al., 2008).
Biological Activity
Research has also focused on the biological activity of these compounds. Ritu Sharma, Pushkal Samadhiya, S. D. Srivastava, and S. Srivastava (2011) synthesized a series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides and screened them for antibacterial, antifungal, and antitubercular activities (Sharma et al., 2011).
Phototransformation and Environmental Degradation
Langping Wu, Shamsunnahar Suchana, R. Flick, Steffen Kümmel, H. Richnow, and E. Passeport (2021) characterized the phototransformation mechanisms of 1H-benzotriazole, an important environmental aspect for understanding the degradation pathways of these compounds in aquatic environments (Wu et al., 2021).
Material Science Applications
In the field of material science, Eda Rende, Cihan Kiliç, Y. Udum, D. Toffoli, and L. Toppare (2014) explored the electrochromic properties of polymers synthesized from benzotriazole and N-functionalized 2,5-di(2-thienyl)-1H-pyrrole units, demonstrating their potential as active layers in various device applications (Rende et al., 2014).
properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2,5-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4/c14-9-5-6-10(15)12(7-9)16-8-19-13-4-2-1-3-11(13)17-18-19/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYKEJOUNOPSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-difluoroaniline |
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